molecular formula C21H17N5O3S B2967951 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 2034487-29-9

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B2967951
CAS No.: 2034487-29-9
M. Wt: 419.46
InChI Key: SGXBVSLRLCJGCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C21H17N5O3S and its molecular weight is 419.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

Recent research on similar thiazole derivatives emphasizes their synthesis for antibacterial applications. Compounds with a benzimidazole scaffold, for example, have been synthesized and shown significant antibacterial activity against a variety of pathogens including Staphylococcus aureus and Escherichia coli. These findings highlight the potential of thiazole derivatives as candidates for developing new antimicrobial agents (Devi, Shahnaz, & Prasad, 2022).

Anticancer and Antiproliferative Effects

The anticancer properties of imidazo[2,1-b]thiazole derivatives have been explored, with studies showing that these compounds exhibit significant antiproliferative activity against various cancer cell lines. A notable example includes the synthesis of diamidino-substituted derivatives of phenyl benzothiazolyl, which have demonstrated strong antiproliferative effects and DNA binding properties, suggesting a potential mechanism involving the inhibition of DNA replication and induction of apoptosis (Racané et al., 2010).

Antiamicrobial and Antifungal Activities

Synthesis efforts have also been directed towards enhancing the antimicrobial and antifungal capabilities of thiazole derivatives. Novel compounds bearing the imidazo[2,1-b]thiazole scaffold have been designed, synthesized, and shown to possess significant antimicrobial efficacy, with specific compounds demonstrating high activity against bacteria and fungi, underscoring the therapeutic potential of these molecules in treating infectious diseases (Saravanan et al., 2010).

Cytotoxic Activities

Another dimension of research has explored the cytotoxic activities of imidazo[2,1-b]thiazole derivatives against cancer cell lines. For instance, novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives have been developed, showing promising cytotoxicity against human cancer cell lines such as HepG2 and MDA-MB-231. This research avenue provides insights into the potential use of these compounds in cancer therapy, particularly through the inhibition of VEGFR2 and induction of selective cytotoxicity (Ding et al., 2012).

Properties

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3S/c27-19(13-26-20(28)8-7-16(24-26)18-6-3-10-29-18)22-15-5-2-1-4-14(15)17-12-25-9-11-30-21(25)23-17/h1-8,10,12H,9,11,13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXBVSLRLCJGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)CN4C(=O)C=CC(=N4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.